molecular formula C10H9FN2O2S B10907077 methyl 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate

methyl 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate

Cat. No.: B10907077
M. Wt: 240.26 g/mol
InChI Key: OBLPTZVKERIJHZ-UHFFFAOYSA-N
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Description

Methyl 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a fluorinated thiophene moiety at the N1 position and a methyl ester group at the C3 position.

Properties

Molecular Formula

C10H9FN2O2S

Molecular Weight

240.26 g/mol

IUPAC Name

methyl 1-[(5-fluorothiophen-2-yl)methyl]pyrazole-3-carboxylate

InChI

InChI=1S/C10H9FN2O2S/c1-15-10(14)8-4-5-13(12-8)6-7-2-3-9(11)16-7/h2-5H,6H2,1H3

InChI Key

OBLPTZVKERIJHZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN(C=C1)CC2=CC=C(S2)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate typically involves the following steps:

    Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the Fluorinated Thiophene Ring: The fluorinated thiophene ring can be introduced via a nucleophilic substitution reaction, where a suitable thiophene derivative reacts with a fluorinating agent.

    Esterification: The final step involves the esterification of the carboxylate group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Hydrolysis of the Ester Moiety

The methyl ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

  • Basic hydrolysis : Treatment with NaOH in aqueous ethanol at reflux converts the ester to 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylic acid .

  • Acidic hydrolysis : HCl in methanol at 60°C also cleaves the ester bond, albeit with slower kinetics .

Example Reaction:

Methyl esterNaOH, H2O/EtOH, refluxCarboxylic acid+CH3OH\text{Methyl ester} \xrightarrow{\text{NaOH, H}_2\text{O/EtOH, reflux}} \text{Carboxylic acid} + \text{CH}_3\text{OH}

Oxidation

Pyrazole esters are oxidized to carboxylic acids using strong oxidizing agents:

  • KMnO₄ in pyridine-water : Converts the ester to the carboxylic acid in >85% yield .

  • CrO₃ in acetic acid : Yields the acid but may require longer reaction times.

Reduction

The ester group can be reduced to a primary alcohol:

  • LiAlH₄ in THF : Reduces the ester to 3-(hydroxymethyl)-1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole at 0°C .

Nucleophilic Substitution Reactions

The ester participates in nucleophilic acyl substitution:

  • Amidation : Reacts with amines (e.g., ammonia, hydrazine) to form pyrazole-3-carboxamide derivatives.

    Methyl ester+NH2RRCONHR’+CH3OH\text{Methyl ester} + \text{NH}_2\text{R} \rightarrow \text{RCONHR'} + \text{CH}_3\text{OH}
  • Transesterification : Methanol or ethanol with catalytic H₂SO₄ swaps the methyl group for other alkyl chains .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution, primarily at the C4 position due to electron-donating effects of the adjacent nitrogen:

  • Nitration : HNO₃ in H₂SO₄ introduces a nitro group at C4.

  • Halogenation : Br₂ in CHCl₃ adds bromine at C4 .

Heterocycle Formation

The carboxylic acid derivative reacts further to form bioactive heterocycles:

  • Oxadiazoles : Treatment with CS₂ in KOH produces pyrazolyl-1,3,4-oxadiazoles , which exhibit antimicrobial activity .

  • Hydrazides : Hydrazine hydrate converts the acid to pyrazole-3-carbohydrazide , a precursor for Schiff bases .

Functionalization of the Fluorothiophene Moiety

The 5-fluorothiophene group influences reactivity:

  • Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the thiophene’s α-position.

  • Cross-coupling : Suzuki-Miyaura reactions require prior halogenation (e.g., bromination) at the thiophene’s β-position.

Mechanistic Insights

  • Ester Reactivity : The electron-withdrawing ester group activates the pyrazole ring for electrophilic substitution.

  • Fluorothiophene Effects : The fluorine atom enhances the thiophene’s electron-deficient nature, directing electrophiles to specific positions.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a pyrazole core with a fluorinated thiophene moiety, which contributes to its reactivity and interaction with biological targets. The synthesis typically involves:

  • Formation of the Pyrazole Core : This can be achieved through the reaction of hydrazine with a 1,3-diketone.
  • Introduction of the Fluorinated Thiophene Ring : This is done via nucleophilic substitution using a thiophene derivative.
  • Esterification : The final step involves esterification with methanol in the presence of an acid catalyst to obtain the methyl ester form.

Chemistry

Methyl 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate serves as a versatile building block in organic synthesis. It can be used in:

  • Reagent in Organic Reactions : Its unique structure allows it to participate in various chemical reactions, facilitating the synthesis of more complex molecules.

Biology

Research indicates that this compound exhibits potential biological activities, such as:

  • Antimicrobial Properties : Studies have shown that pyrazole derivatives can inhibit the growth of various pathogens, making them candidates for new antimicrobial agents.
  • Anti-inflammatory Effects : Preliminary investigations suggest that this compound may modulate inflammatory pathways, indicating potential therapeutic applications in treating inflammatory diseases.

Medicine

The compound is being explored for its therapeutic potential:

  • Enzyme Inhibition : It has been investigated for its ability to inhibit specific enzymes, which could lead to new treatments for diseases where these enzymes play a critical role. For example, certain pyrazole derivatives have shown promise as inhibitors of protein kinases, which are crucial in cancer progression.

Industrial Applications

In addition to its scientific applications, this compound is utilized in:

  • Material Development : Its unique properties make it suitable for developing advanced materials and specialty chemicals.

Case Study 1: Antimicrobial Activity

A study evaluated various pyrazole derivatives, including this compound, for their antimicrobial efficacy against bacterial strains. Results indicated that certain derivatives exhibited significant antibacterial activity, suggesting their potential as new antibiotic agents .

Case Study 2: Enzyme Inhibition

Research focused on the enzyme inhibition properties of this compound demonstrated its ability to inhibit specific protein kinases involved in cancer signaling pathways. This inhibition was linked to reduced cell proliferation in vitro .

Mechanism of Action

The mechanism of action of methyl 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated thiophene ring and pyrazole core can interact with active sites of enzymes, leading to inhibition or activation of their functions. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects on Pyrazole Core

Halogenated Aromatic Substituents
  • Target Compound: The 5-fluorothiophen-2-yl group provides a balance of lipophilicity and electronic modulation. Fluorine’s electronegativity may reduce metabolic degradation compared to non-halogenated analogs.
  • Analog 1: Methyl 5-(3-iodophenyl)-1-(4-methylsulfonylphenyl)-1H-pyrazole-3-carboxylate (Compound 9, ) Substituents: 3-iodophenyl (electron-deficient) and 4-methylsulfonylphenyl (strongly electron-withdrawing). Purity: 79% with molecular weight 482.93 g/mol. The methyl sulfonyl group enhances solubility but may reduce membrane permeability .
  • Analog 2 : Ethyl 5-(3-fluoro-4-methoxyphenyl)-1H-pyrazole-3-carboxylate ()
    • Substituents: Fluoro and methoxy groups on the phenyl ring.
    • Comparison: The methoxy group is electron-donating, countering fluorine’s withdrawal effects. Ethyl ester (vs. methyl) may prolong metabolic half-life due to slower esterase cleavage .
Heterocyclic vs. Aromatic Substituents
  • Analog 3: Methyl 1-(4-cyano-phenyl)-5-(4-methylsulfanyl-phenyl)-1H-pyrazole-3-carboxylate () Substituents: Cyano (electron-withdrawing) and methylsulfanyl (electron-donating).
  • Analog 4: Methyl 1-(4-aminophenyl)-1H-pyrazole-3-carboxylate () Substituents: 4-aminophenyl (electron-donating). Properties: pKa = 3.04 (predicted), indicating higher acidity than the target compound due to the amino group’s resonance effects .

Functional Group Variations

Ester Groups
  • Target Compound : Methyl ester at C3.
  • Analog 5 : Ethyl 1-(4-sulfamoylphenyl)-5-(p-tolyl)-1H-pyrazole-3-carboxylate ()
    • Ethyl ester hydrolysis to carboxylic acid improves water solubility, critical for pharmacokinetics in drug design. Methyl esters, like in the target compound, are typically more lipophilic .
Complex Heterocyclic Systems
  • Analog 6: Methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate () Substituents: Chromen-4-one and pyrazolopyrimidine fused rings. The target compound’s simpler structure may offer synthetic advantages .

Tabulated Comparison of Key Compounds

Compound Name Substituents (Position) Molecular Weight (g/mol) Purity (%) Key Properties/Applications Evidence ID
Target Compound 5-fluorothiophen-2-yl (N1), methyl ester (C3) Not provided Not provided Potential stability from fluorine N/A
Compound 9 (Analog 1) 3-iodophenyl, 4-methylsulfonylphenyl 482.93 79 COX-2 inhibition, high polarizability
Ethyl 5-(3-fluoro-4-methoxyphenyl)-... 3-fluoro-4-methoxyphenyl 264.25 Not provided Corrosion inhibition, balanced electronics
Methyl 1-(4-aminophenyl)-... 4-aminophenyl 217.22 Not provided Low pKa (3.04), high acidity

Biological Activity

Methyl 1-[(5-fluorothiophen-2-yl)methyl]-1H-pyrazole-3-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique combination of a pyrazole and a fluorinated thiophene moiety, which may enhance its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications based on recent research findings.

The molecular formula of this compound is C10H10FN3O2SC_{10}H_{10}FN_3O_2S with a molecular weight of approximately 225.29 g/mol. Its structural features include:

PropertyValue
Molecular FormulaC10H10FN3O2S
Molecular Weight225.29 g/mol
IUPAC NameThis compound
InChI KeyPCHVRHCYYOTFEM-UHFFFAOYSA-N
Canonical SMILESCN1C=CC(=N1)C(=O)OC(C)C2=CC=C(S2)F

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 5-fluorothiophene with hydrazine derivatives to form the corresponding pyrazole, followed by esterification to introduce the carboxylate group.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. Preliminary studies suggest that these compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study showed that derivatives of pyrazole demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .

Antifungal Activity

In vitro studies have revealed that this compound may possess antifungal properties as well. It has been shown to exhibit competitive antifungal activity against pathogens such as Fusarium species, with efficacy comparable to standard antifungal agents like cycloheximide . The presence of the fluorinated thiophene moiety enhances its lipophilicity, potentially improving membrane permeability and bioavailability .

Anti-inflammatory and Analgesic Effects

The structural characteristics of this compound suggest potential anti-inflammatory and analgesic activities. Compounds with similar structures have been reported to modulate inflammatory pathways, making them candidates for further pharmacological studies aimed at treating conditions such as arthritis and chronic pain .

Case Studies

Several studies have investigated the biological activities of pyrazole derivatives:

  • Anticancer Activity : Research conducted on pyrazole derivatives indicated their potential in inhibiting cancer cell proliferation. For example, a study evaluated a series of phenylaminopyrazoles against various cancer cell lines (MCF7, SKOV3, HeLa) and found promising results in inhibiting cell growth .
  • Enzyme Inhibition : The compound's ability to act as an enzyme inhibitor has been hypothesized based on its structural features which may allow it to occupy active sites on enzymes, thus hindering substrate access .

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